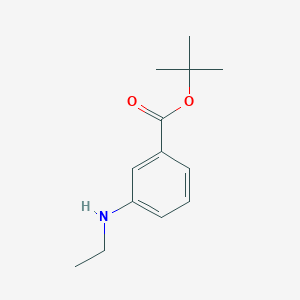
4-(2-Nitrophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Nitrophenoxy)pyridine” is a chemical compound with the molecular formula C11H8N2O3 . It has a molecular weight of 216.2 . The IUPAC name for this compound is 2-nitrophenyl 4-pyridinyl ether .
Synthesis Analysis
The synthesis of nitropyridines, such as “4-(2-Nitrophenoxy)pyridine”, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction does not follow the mechanism of electrophilic aromatic substitution, but rather involves a [1,5] sigmatropic shift where the nitro group migrates from the 1- to the 3-position .Molecular Structure Analysis
The InChI code for “4-(2-Nitrophenoxy)pyridine” is 1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis
Nitropyridines, such as “4-(2-Nitrophenoxy)pyridine”, can undergo various reactions. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Scientific Research Applications
Synthesis and Properties of Novel Fluorescent Polyimides
Researchers have used 4-(2-Nitrophenoxy)pyridine in the synthesis of novel pyridine-containing aromatic diamine monomers. These monomers have been employed to prepare a series of pyridine-containing polyimides with high solubility in organic solvents. The resulting polyimides demonstrated excellent thermal stability and strong fluorescence intensity, making them potentially useful in various industrial applications, such as in coatings and high-performance plastics (Huang et al., 2012).
Development of Soluble Pyridine-Containing Polyimides
Another study synthesized novel soluble pyridine-containing polyimides using 4-(2-Nitrophenoxy)pyridine. These polyimides exhibited good solubility in common solvents and displayed outstanding thermal and mechanical properties, making them suitable for high-temperature applications and electronic materials (Wang et al., 2007).
Application in Polymer Science
In polymer science, 4-(2-Nitrophenoxy)pyridine has been used to synthesize a variety of polyimides with varying properties. These polyimides demonstrated a range of desirable characteristics, such as low water uptake, good mechanical strength, and high thermal stability, suggesting their potential use in advanced material applications (Yan et al., 2011).
Exploration in Hydrogen Bond Studies
4-(2-Nitrophenoxy)pyridine has been investigated in the context of hydrogen bonding studies. This research provides insights into the molecular interactions and structures of complexes involving pyridines, which can be relevant in the development of new materials and in understanding biological processes (Dega-Szafran et al., 1996).
Use in Kinetic Studies
The compound has also been employed in kinetic studies, such as in the investigation of the pyridinolysis of certain thiocarbonates. This research contributes to a deeper understanding of reaction mechanisms and could inform the synthesis of novel chemical compounds (Castro et al., 2004).
Future Directions
The future directions for “4-(2-Nitrophenoxy)pyridine” could involve its use as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The development of safer and more efficient synthesis methods, such as the use of continuous flow systems , could also be a focus of future research.
properties
IUPAC Name |
4-(2-nitrophenoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCXYBWWBUWANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
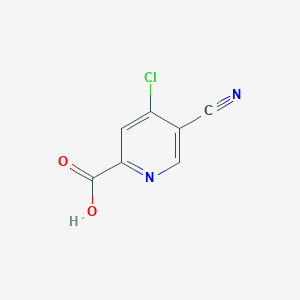
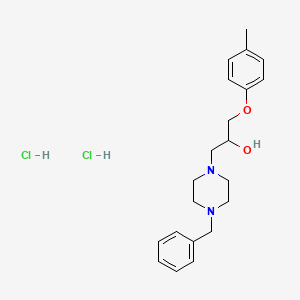
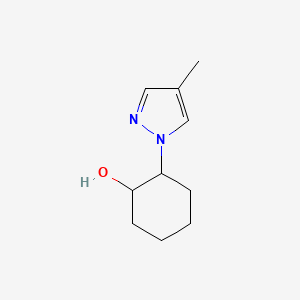
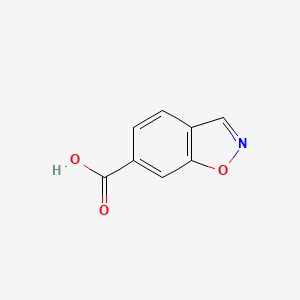


![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)
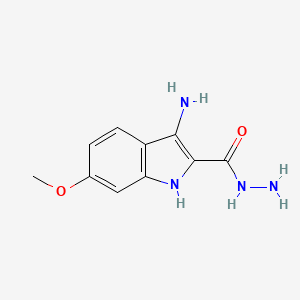
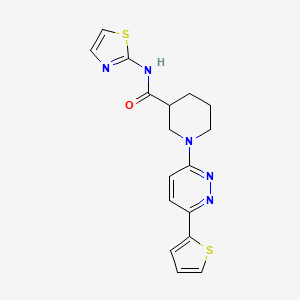
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)
